An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-3-methylbenzonitrile
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-4-hydroxy-3-methylbenzonitrile
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of the novel aromatic compound, 2-Amino-4-hydroxy-3-methylbenzonitrile. While extensive experimental data for this specific molecule is not yet publicly available, this document serves as a procedural and interpretive guide for its characterization. We delve into the critical role of physicochemical properties in the drug discovery and development pipeline, offering detailed, field-proven methodologies for their determination. This guide is structured to empower researchers with the practical and theoretical knowledge required to thoroughly characterize this and similar molecules, ensuring data integrity and a robust foundation for further development.
Introduction: The Strategic Importance of Physicochemical Profiling in Drug Development
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Among the earliest and most critical assessments are the determination of its physicochemical properties. These intrinsic characteristics of a molecule govern its behavior in biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile. For a molecule like 2-Amino-4-hydroxy-3-methylbenzonitrile, a substituted benzonitrile, understanding these properties is paramount. The presence of an amino group, a hydroxyl group, a methyl group, and a nitrile moiety on an aromatic ring suggests a complex interplay of electronic and steric effects that will dictate its solubility, acidity, lipophilicity, and crystal packing. A thorough physicochemical characterization is not merely a data collection exercise; it is a foundational step in rational drug design and development, enabling informed decisions and mitigating late-stage attrition.[1][2][3]
Molecular Structure and Basic Identifiers
A clear understanding of the molecule's identity is the starting point for any characterization study.
| Property | Value | Source |
| IUPAC Name | 2-Amino-4-hydroxy-3-methylbenzonitrile | - |
| CAS Number | 102569-26-6 | [4] |
| Molecular Formula | C₈H₈N₂O | [4] |
| Molecular Weight | 148.16 g/mol | [4] |
| SMILES | N#CC1=CC=C(O)C(C)=C1N | [4] |
Solid-State Properties: Melting Point and Crystallinity
The melting point of a solid is a sensitive indicator of its purity and the strength of its crystal lattice forces.[5][6] A sharp melting range is characteristic of a pure crystalline compound, whereas a broad melting range often signifies the presence of impurities.[5]
Causality Behind Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. For 2-Amino-4-hydroxy-3-methylbenzonitrile, these forces are expected to be a combination of hydrogen bonding (due to the amino and hydroxyl groups), dipole-dipole interactions (from the nitrile group), and van der Waals forces. The presence of both hydrogen bond donors (amine and hydroxyl) and acceptors (amine, hydroxyl, and nitrile) suggests the potential for a strong and well-ordered crystal lattice, likely resulting in a relatively high melting point.
Experimental Protocol: Capillary Melting Point Determination
This method is a reliable and widely used technique for determining the melting point of a crystalline solid.[5][7]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample of 2-Amino-4-hydroxy-3-methylbenzonitrile is completely dry. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.[7]
-
Measurement:
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to get an approximate melting point.
-
Once the approximate range is known, prepare a new sample and heat rapidly to about 20°C below the expected melting point.
-
Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This is the melting range.
-
-
Data Reporting: Report the melting point as a range, for example, "m.p. 150-152 °C".
Self-Validation:
-
Perform the determination in triplicate to ensure reproducibility.
-
Calibrate the thermometer of the melting point apparatus using certified standards.
Predicted Melting Point: While no experimental value is available for the target molecule, the related compound 2-Amino-4-methylbenzonitrile has a reported melting point of 92-95 °C. The addition of a hydroxyl group in our target molecule is expected to introduce stronger hydrogen bonding, likely resulting in a significantly higher melting point.
Solubility Profile: A Key Determinant of Bioavailability
Solubility is a critical physicochemical property that influences a drug's absorption and bioavailability. Poor aqueous solubility is a major hurdle in drug development. Therefore, a comprehensive solubility profile in various media is essential.
The "Why": Structural Influences on Solubility
The solubility of 2-Amino-4-hydroxy-3-methylbenzonitrile will be a balance of its hydrophilic and lipophilic characteristics.
-
Hydrophilic character: The amino and hydroxyl groups are capable of hydrogen bonding with water, contributing to aqueous solubility.
-
Lipophilic character: The benzene ring and the methyl group are nonpolar and will favor solubility in organic solvents.
-
The nitrile group: This group is polar but does not donate hydrogen bonds, having a moderate influence on solubility.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
A tiered approach is often employed, starting with a simple kinetic assessment followed by a more rigorous thermodynamic equilibrium solubility determination.
Kinetic Solubility (High-Throughput Screening): This method provides a rapid assessment of solubility.
Materials:
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Plate reader capable of nephelometry or turbidimetry
Procedure:
-
Prepare a high-concentration stock solution of 2-Amino-4-hydroxy-3-methylbenzonitrile in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to a large volume of PBS (e.g., 2 µL of stock into 198 µL of PBS) to achieve the desired final concentration.
-
Shake the plate for a set period (e.g., 2 hours) at room temperature.
-
Measure the turbidity or light scattering of each well using a plate reader. The concentration at which precipitation is observed is the kinetic solubility.
Thermodynamic (Equilibrium) Solubility: This is the "gold standard" for solubility determination.
Materials:
-
Various buffers (e.g., pH 2, 5, 7.4, 9)
-
Organic solvents (e.g., ethanol, methanol, acetone, dichloromethane)
-
HPLC with a suitable column and detector
-
Shaking incubator
Procedure:
-
Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., 1 mL) in a vial.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, visually inspect for the presence of undissolved solid.
-
Filter the suspension to remove the undissolved solid.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.
Data Presentation: Summarize the solubility data in a table for easy comparison across different solvents and pH values.
| Solvent/Buffer | Temperature (°C) | Solubility (µg/mL or mM) |
| Water | 25 | - |
| PBS (pH 7.4) | 25 | - |
| 0.1 M HCl (pH ~1) | 25 | - |
| Ethanol | 25 | - |
| Methanol | 25 | - |
| Dichloromethane | 25 | - |
Ionization Constant (pKa): The Influence of pH on Molecular Behavior
The pKa is the pH at which a molecule is 50% ionized and 50% unionized. It is a critical parameter as the ionization state of a drug affects its solubility, permeability, and target binding. 2-Amino-4-hydroxy-3-methylbenzonitrile is an amphiprotic molecule with both a basic (amino group) and an acidic (hydroxyl group) center.
Rationale for pKa Determination
-
Amino Group (Basic pKa): The lone pair of electrons on the nitrogen of the amino group can accept a proton. The pKa of this group will determine the extent of its positive charge at physiological pH.
-
Hydroxyl Group (Acidic pKa): The phenolic hydroxyl group can donate a proton, becoming negatively charged. Its pKa will dictate its ionization state in different environments.
Understanding these pKa values is crucial for predicting the compound's behavior in the gastrointestinal tract and in the bloodstream.
Experimental Protocol: Potentiometric and UV-Metric Titration
A combination of potentiometric and UV-spectrophotometric methods provides a robust determination of pKa values.[8][9]
Apparatus:
-
pH meter with a calibrated electrode
-
Automatic titrator
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Jacketed titration vessel
Procedure:
-
Prepare a solution of the compound in a suitable solvent system (e.g., a water-cosolvent mixture like water:methanol if aqueous solubility is low).
-
Potentiometric Titration:
-
Titrate the solution with a standardized acid (e.g., HCl) to determine the pKa of the basic amino group.
-
In a separate experiment, titrate with a standardized base (e.g., NaOH) to determine the pKa of the acidic hydroxyl group.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
-
-
UV-Metric Titration:
-
Record the UV-Vis spectrum of the compound at various pH values.
-
The ionization of the chromophore (the aromatic ring with its substituents) will lead to changes in the UV-Vis spectrum (a shift in λmax and/or a change in absorbance).
-
Plot the absorbance at a specific wavelength against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[8]
-
Data Analysis: Use specialized software to analyze the titration curves and derive the pKa values.
Lipophilicity (LogP/LogD): Membrane Permeability and Beyond
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its membrane permeability and, consequently, its absorption. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water. For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more relevant.
Predicted Lipophilicity
Computational tools provide an initial estimate of lipophilicity. For 2-Amino-4-hydroxy-3-methylbenzonitrile, a predicted LogP of 1.1545 is available.[4] This suggests a moderate lipophilicity.
Experimental Protocol: Shake-Flask Method for LogD Determination
Materials:
-
n-Octanol (pre-saturated with buffer)
-
Buffer of desired pH (e.g., pH 7.4, pre-saturated with n-octanol)
-
HPLC for quantification
Procedure:
-
Prepare a stock solution of the compound in the aqueous buffer.
-
Add equal volumes of the aqueous solution and n-octanol to a vial.
-
Shake the vial vigorously for a set period to allow for partitioning.
-
Centrifuge the vial to ensure complete phase separation.
-
Carefully remove aliquots from both the aqueous and organic layers.
-
Quantify the concentration of the compound in each phase using a validated HPLC method.
-
Calculate LogD using the formula: LogD = log([Compound]octanol / [Compound]aqueous).
Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing nitrile group will deshield them.[10]
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group will likely appear in the upfield region (around 2.0-2.5 ppm).
-
Amine and Hydroxyl Protons: The signals for the -NH₂ and -OH protons can be broad and their chemical shifts are variable, depending on the solvent, concentration, and temperature. They may exchange with deuterium in D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: The eight carbon atoms of the molecule will give rise to distinct signals. The chemical shifts will be indicative of the electronic environment of each carbon.[11][12]
-
Nitrile Carbon: The carbon of the nitrile group will have a characteristic chemical shift in the range of 115-125 ppm.
-
Methyl Carbon: The methyl carbon will appear at a high field (upfield), typically around 15-25 ppm.
Experimental Protocol:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data (Fourier transformation, phasing, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[13]
Expected Characteristic IR Absorptions:
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.[14]
-
O-H Stretching: The phenolic hydroxyl group will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹.
-
C≡N Stretching: The nitrile group will show a sharp, medium-intensity absorption band around 2220-2260 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
Experimental Protocol:
-
Prepare the sample, typically as a KBr pellet or a thin film.
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the UV region.[15][16][17][18]
Expected UV-Vis Absorption: 2-Amino-4-hydroxy-3-methylbenzonitrile contains a substituted benzene ring, which is a chromophore. The presence of auxochromes (the amino and hydroxyl groups) will likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. One would expect to see absorption bands in the 200-400 nm range.
Experimental Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Record the UV-Vis spectrum over a range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (148.16 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will be influenced by the stability of the resulting fragments. Common fragmentation pathways for aromatic amines and phenols can be predicted.
Experimental Protocol:
-
Introduce a small amount of the sample into the mass spectrometer, typically using a technique like electrospray ionization (ESI) or electron ionization (EI).
-
Acquire the mass spectrum.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Stability Assessment
Assessing the stability of an NCE under various conditions is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.
Conditions to be Tested:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C)
-
Basic: 0.1 M NaOH at room temperature and elevated temperature
-
Oxidative: 3% H₂O₂ at room temperature
-
Photolytic: Exposure to UV and visible light
-
Thermal: High temperature (e.g., 80 °C)
Procedure:
-
Prepare solutions of the compound under each of the stress conditions.
-
At specified time points, withdraw samples and quench the degradation reaction if necessary.
-
Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).
-
Quantify the amount of the parent compound remaining and identify any major degradation products, potentially using LC-MS.
Visualizations
Molecular Structure
Caption: 2D structure of 2-Amino-4-hydroxy-3-methylbenzonitrile.
Physicochemical Characterization Workflow
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